Chirabite-AR

Overview

Description

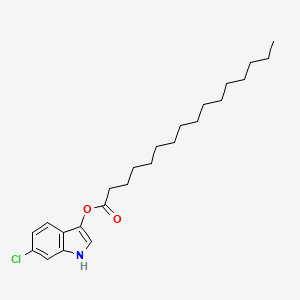

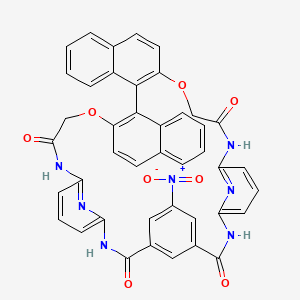

Chirabite-AR is a chiral macrocyclic ligand that features a chiral naphthalene auxiliary and hydrogen bonding donors. It is primarily used as a fluorescent chemosensor for the determination of enantiomeric excess of carboxylates. The compound’s intrinsic chirality and macrocyclic structure allow it to form stable complexes with chiral carboxylates, making it a valuable tool in asymmetric synthesis, chiral catalysis, and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chirabite-AR involves the incorporation of conjugated substituents to the 3,3′-positions of the binaphthalene moiety. This is achieved through cross-coupling reactions from a single precursor. The synthetic method is characterized by rapid access to a variety of derivatives, allowing for the fine-tuning of the macrocyclic cavity to improve recognition ability and enantioselectivity .

Industrial Production Methods

This compound is produced on an industrial scale by companies such as Chem-Impex and TCI America. The compound is available in crystalline powder form and is stored at low temperatures to maintain its stability. The production process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Chirabite-AR undergoes various types of chemical reactions, including:

Complexation: Formation of complexes with carboxylic acids through hydrogen bonding and π-π interactions.

Fluorescence Quenching/Amplification: Depending on the structure of the chemosensor, the presence of carboxylate can yield fluorescence quenching or amplification.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include carboxylic acids, amines, alcohols, and ketones. The reactions typically occur under mild conditions, with the macrocyclic ligand forming stable complexes with the target molecules .

Major Products Formed

The major products formed from the reactions involving this compound are the chiral complexes with carboxylates. These complexes are used to determine the enantiomeric excess of the target molecules, providing valuable information for asymmetric synthesis and chiral catalysis .

Scientific Research Applications

Chirabite-AR has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chirabite-AR involves the formation of stable complexes with chiral carboxylates through hydrogen bonding and π-π interactions. The intrinsic chirality of the macrocycle impacts the stability of these complexes, allowing for the accurate determination of enantiomeric excess. The molecular targets of this compound are the carboxylate anions, which play important roles in various natural processes and industrial applications .

Comparison with Similar Compounds

Chirabite-AR is unique among chiral macrocyclic ligands due to its high enantioselectivity and ability to form stable complexes with a wide range of carboxylates. Similar compounds include:

Crown Ethers: Known for their ion-dipole interactions and ability to form complexes with metal ions.

Calixarenes: Utilize CH/π and π-π interactions for chiral recognition and discrimination.

Macrocyclic Amides/Amines: Form complexes through hydrogen bonding and salt formation.

Porphyrins: Employ π-π stacking and metal coordination for molecular recognition.

This compound stands out due to its combination of hydrogen bonding donors and chiral naphthalene auxiliary, which enhance its recognition ability and enantioselectivity .

Properties

IUPAC Name |

6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo[42.3.1.14,8.111,15.020,29.023,28.030,39.031,36]pentaconta-1(47),4(50),5,7,11,13,15(49),20(29),21,23,25,27,30(39),31,33,35,37,44(48),45-nonadecaene-3,9,17,42-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYUGXRHMUXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H29N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648742 | |

| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909254-56-4 | |

| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chirabite-AR and how does it help determine enantiomeric purity?

A1: this compound is a commercially available chiral selector developed by Ema and coworkers. While its typical applications involve determining the enantiomeric purity of small molecules that fit within its macrocyclic cavity [25-27], the research presented in this paper investigates its use for a larger supramolecular scaffold. This compound achieves this by differentially interacting with enantiomers, leading to distinct NMR signals for each enantiomer. This difference in chemical shifts allows for the calculation of enantiomeric excess.

Q2: How was this compound employed in the study of the cyclotriveratrylene (CTV)-derived macrocyclic lactam?

A2: The researchers aimed to determine if this compound could be used to analyze the enantiomeric purity of the CTV-derived lactam, a larger molecule than typically analyzed with this chiral selector []. They found that this compound successfully differentiated the enantiomers of the CTV-lactam. This differentiation was evident in the baseline separation observed in most of the proton NMR resonances, enabling the determination of the enantiomeric purity of this supramolecular scaffold [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.